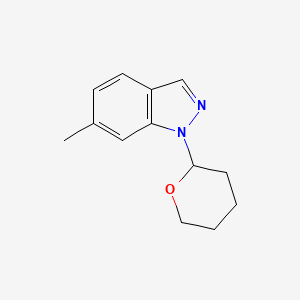

6-Methyl-1-(oxan-2-yl)indazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10-5-6-11-9-14-15(12(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVFCWLSAQCBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 1 Oxan 2 Yl Indazole and Its Structural Analogues

Retrosynthetic Analysis of the 6-Methyl-1-(oxan-2-yl)indazole Molecular Framework

A retrosynthetic analysis of 6-Methyl-1-(oxan-2-yl)indazole reveals several potential synthetic disconnections. The most logical primary disconnection is the N1-C bond of the oxane moiety, leading to 6-methyl-1H-indazole and a suitable oxane-based electrophile. This approach is favored due to the common practice of N-functionalization in the final steps of heterocyclic synthesis.

Further disconnection of the 6-methyl-1H-indazole core can be envisioned through several classical indazole syntheses. One common strategy involves the formation of the N1-N2 bond via cyclization of a suitably substituted o-hydrazinyl toluene (B28343) derivative. Alternatively, disconnection of the N1-C7a and N2-C3 bonds points towards strategies involving the reaction of a substituted phenylhydrazine (B124118) with a carbonyl compound or a related derivative. The methyl group at the 6-position is typically incorporated into the starting aromatic precursor.

Classical and Established Synthetic Routes to 6-Methyl-1-(oxan-2-yl)indazole

The construction of the indazole core is a well-established field in organic synthesis. One of the earliest methods, developed by Emil Fischer, involves the thermal cyclization of o-hydrazino cinnamic acid to yield 1H-indazole caribjscitech.com. While not directly applicable to 6-methylindazole, the principle of intramolecular cyclization of a hydrazine (B178648) derivative remains a cornerstone of indazole synthesis.

A more common approach involves the reaction of o-halophenyl acetylenes with aryl hydrazines caribjscitech.com. For the synthesis of 6-methyl-1H-indazole, this would entail the reaction of a 2-halo-4-methylphenyl acetylene (B1199291) derivative with hydrazine. Another widely used method is the intramolecular cyclization of hydrazones derived from the condensation of a hydrazine with a carbonyl compound. For instance, diaryl or tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles via direct aryl C-H amination nih.gov.

The introduction of the methyl group at the 6-position is generally achieved by starting with a commercially available or readily synthesized aromatic precursor that already contains the methyl group in the desired para-position relative to the group that will ultimately participate in the cyclization. For example, in the synthesis of 6-[(ethylthio)methyl]-1H-indazole, the starting material is 3-amino-4-methylbenzoic acid, where the methyl group is already in the correct position researchgate.net. This ensures the regioselectivity of the final product.

The final step in the synthesis of 6-Methyl-1-(oxan-2-yl)indazole is the functionalization of the N1-position of the 6-methyl-1H-indazole core with the oxane (tetrahydropyran) group. This is typically achieved through an N-alkylation reaction. The indazole nitrogen is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding indazolide anion. This anion then acts as a nucleophile, attacking an electrophilic oxane derivative, such as 2-bromooxane (B2994446) or 2-chlorooxane. The use of a phase-transfer catalyst can also facilitate this reaction. It is important to note that N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the reaction conditions must be carefully controlled to favor the desired N1-substituted product.

Modern and Emerging Synthetic Approaches for 6-Methyl-1-(oxan-2-yl)indazole

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic compounds, and indazoles are no exception. Transition-metal-catalyzed C-H activation/annulation sequences have emerged as a powerful tool for the one-step synthesis of functionalized indazoles mdpi.com. These methods offer high atom economy and functional group tolerance.

For instance, rhodium(III)-catalyzed sequential C-H/N-H activation and ring-opening, followed by cyclization, provides an efficient route to pyrazolo[1,2-a]indazoles mdpi.com. While this specific example leads to a fused system, the underlying principles of C-H activation can be adapted for the synthesis of the core indazole structure. Similarly, copper-catalyzed consecutive condensation, C-N, and N-N bond formations of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles caribjscitech.com.

Palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is another modern approach to indazole synthesis caribjscitech.com. In the context of 6-Methyl-1-(oxan-2-yl)indazole, this would involve a starting material with a methyl-substituted phenyl ring.

The N-functionalization step can also be achieved using modern catalytic methods. For example, copper-catalyzed coupling reactions of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds have been shown to be effective for the synthesis of 1-aryl-1H-indazoles caribjscitech.com. This methodology could potentially be adapted for the introduction of the oxane moiety.

Data Tables

Table 1: Comparison of Classical and Modern Indazole Core Synthesis Strategies

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Classical Methods | |||

| Fischer Indazole Synthesis | Thermal cyclization of o-hydrazino cinnamic acid derivatives. | Well-established, good for specific substrates. | Limited substrate scope, harsh reaction conditions. |

| Hydrazone Cyclization | Intramolecular C-H amination of ketone hydrazones. | Readily available starting materials. | Can require strong oxidizing agents. |

| Modern Catalytic Methods | |||

| Transition-Metal-Catalyzed C-H Activation/Annulation | One-pot synthesis from simple precursors. | High atom economy, functional group tolerance. | Catalyst cost and sensitivity, optimization required. |

| Palladium-Catalyzed Intramolecular C-N Bond Formation | Cyclization of o-alkyne azoarenes. | Mild reaction conditions, good yields. | Requires synthesis of specialized starting materials. |

Principles of Sustainable Chemistry and Green Synthesis Applied to 6-Methyl-1-(oxan-2-yl)indazole

The application of sustainable and green chemistry principles to the synthesis of indazole derivatives, including 6-Methyl-1-(oxan-2-yl)indazole, is a critical focus of modern pharmaceutical and chemical research. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies in the green synthesis of indazoles involve the use of eco-friendly solvents, catalyst-based approaches, and process optimization. benthamdirect.comorganic-chemistry.org

One-pot, multi-component reactions represent a significant advancement in green chemistry for heterocycle synthesis. For instance, the synthesis of 2H-indazole derivatives has been achieved through a one-pot, three-component reaction catalyzed by copper(I) oxide nanoparticles in polyethylene (B3416737) glycol (PEG), a green solvent. organic-chemistry.org This approach streamlines the synthetic process, reducing the need for intermediate purification steps and minimizing solvent waste. Similarly, metal-free, one-pot reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives provide a mild and efficient route to indazoles, demonstrating broad functional group tolerance. organic-chemistry.org

The choice of catalyst is paramount in green synthesis. Advances have been made using various transition-metal and acid-base catalysts to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.com For example, copper-catalyzed reactions have been effectively used for the formation of C-N and N-N bonds crucial to the indazole core structure. organic-chemistry.org Furthermore, electrochemical methods offer a sustainable approach for specific functionalizations, such as the selective N1-acylation of indazoles, by using electricity as a clean reagent to generate the reactive species. organic-chemistry.org Ultrasound-mediated synthesis is another green technique that can enhance reaction rates and yields, often reducing the need for harsh conditions and lengthy reaction times. nih.gov

Table 1: Application of Green Chemistry Principles to Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Potential Benefit for 6-Methyl-1-(oxan-2-yl)indazole |

|---|---|---|

| Waste Prevention | One-pot, multi-component reactions minimize intermediate isolation and purification steps. organic-chemistry.orgorganic-chemistry.org | Reduced solvent and material waste, improved overall yield. |

| Atom Economy | Cycloaddition and condensation reactions that incorporate most of the atoms from the reactants into the final product. mdpi.comacs.org | Maximized efficiency of starting material conversion. |

| Less Hazardous Synthesis | Use of metal-free reaction conditions or catalysts with low toxicity (e.g., copper). organic-chemistry.orgorganic-chemistry.org | Reduced risk to researchers and minimized environmental impact. |

| Safer Solvents & Auxiliaries | Replacement of volatile organic compounds with greener alternatives like polyethylene glycol (PEG) or water. organic-chemistry.org | Improved operational safety and easier solvent disposal/recycling. |

| Energy Efficiency | Employing ultrasound or microwave irradiation to accelerate reactions at lower bulk temperatures. nih.gov | Reduced energy consumption and faster production cycles. |

| Catalysis | Use of selective catalysts (transition metals, acids, bases) to improve reaction efficiency and reduce byproducts. benthamdirect.com | Higher yields and purity, reducing the need for extensive purification. |

Advanced Techniques in Flow Chemistry for 6-Methyl-1-(oxan-2-yl)indazole Production

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing for the production of indazoles. vapourtec.comresearchgate.net This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. The primary benefits include enhanced safety, improved reproducibility, and greater scalability. vapourtec.comacs.org

The superior heat and mass transfer in flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which are common in heterocyclic synthesis. By operating at elevated temperatures and pressures safely, flow chemistry can significantly accelerate reaction rates and improve yields compared to batch methods. acs.org

Several synthetic strategies for indazoles have been successfully adapted to flow chemistry systems. One notable example is the Cadogan reaction, which involves the reductive cyclization of nitroaromatic imines. In a flow setup, a solution of the substrate in triethyl phosphite (B83602) can be pumped through heated coiled reactors to produce N-aryl indazoles in high yields (69–80%). mdpi.com Another common route, the condensation of a substituted 2-fluorobenzaldehyde (B47322) with a hydrazine, can also be performed efficiently in a continuous-flow reactor. acs.org This approach allows for the rapid synthesis of multigram quantities of pharmaceutically relevant indazole fragments on demand. vapourtec.com A three-step flow procedure has also been developed for the synthesis of key indazole intermediates, demonstrating the potential for multi-step, continuous manufacturing. mdpi.com

Table 2: Comparison of Flow Chemistry vs. Batch Processing for Indazole Synthesis

| Feature | Flow Chemistry | Traditional Batch Processing |

|---|---|---|

| Safety | Superior heat dissipation, small reaction volumes minimize risks of thermal runaways. acs.org | Poor heat transfer in large vessels, potential for localized hot spots and pressure buildup. |

| Scalability | Achieved by extending operational time ("scaling out") rather than increasing reactor size. vapourtec.com | "Scaling up" requires significant process redevelopment and can introduce new safety risks. |

| Process Control | Precise control over temperature, pressure, and residence time, leading to high reproducibility. mdpi.com | Gradients in temperature and concentration can lead to variability and lower selectivity. |

| Reaction Conditions | Enables safe use of higher temperatures and pressures, accelerating reaction rates. acs.org | Limited by the boiling point of the solvent at atmospheric pressure and vessel safety ratings. |

| Productivity | Capable of rapid, on-demand production and seamless integration of multiple synthetic steps. mdpi.com | Often involves lengthy reaction times and manual transfer between steps. |

Purification and Methodological Characterization Techniques in 6-Methyl-1-(oxan-2-yl)indazole Synthesis

Chromatographic Separation Strategies for 6-Methyl-1-(oxan-2-yl)indazole

Following the synthesis of 6-Methyl-1-(oxan-2-yl)indazole, purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. Chromatographic techniques are the primary methods employed for this purpose.

Column Chromatography is the most common purification technique used in this context. The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation is achieved based on the differential adsorption of the components to the silica. For a molecule like 6-Methyl-1-(oxan-2-yl)indazole, a gradient elution system, often starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

Thin-Layer Chromatography (TLC) is an indispensable tool used in conjunction with column chromatography. It is used to monitor the progress of the reaction, identify the number of components in the crude mixture, and determine the optimal solvent system for column chromatography separation. The retention factor (Rf) value of the compound on the TLC plate provides a guide for its elution profile.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for final purification to achieve very high purity levels (>99%). This technique uses a high-pressure pump to pass the solvent through a column with smaller particle sizes, providing superior resolution compared to standard column chromatography.

Table 3: Chromatographic Techniques for Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel on glass or aluminum plate | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent system optimization. |

| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | Primary purification of crude product. |

| Preparative HPLC | C18-bonded silica (Reverse-phase) | Acetonitrile/Water or Methanol (B129727)/Water | Final purification to achieve high purity. |

Spectroscopic and Spectrometric Methodologies for Structural Confirmation of 6-Methyl-1-(oxan-2-yl)indazole

Once purified, the identity and structural integrity of 6-Methyl-1-(oxan-2-yl)indazole are confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Methyl-1-(oxan-2-yl)indazole, the spectrum would show distinct signals for the methyl group (a singlet around δ 2.4-2.5 ppm), the aromatic protons on the indazole ring (in the δ 7.0-8.0 ppm region), and the diastereotopic protons of the oxane ring (a complex series of multiplets in the δ 1.5-5.5 ppm range). mdpi.com The anomeric proton on the oxane ring, adjacent to the nitrogen, would appear as a distinct downfield signal.

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum would show characteristic signals for the methyl carbon (around δ 21-23 ppm), the aromatic and heterocyclic carbons of the indazole core (δ 110-145 ppm), and the carbons of the oxane ring (δ 20-90 ppm). mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge (m/z) ratio of the molecular ion, which can be used to confirm the elemental formula (C₁₄H₁₈N₂O). The calculated exact mass for the [M+H]⁺ ion would be used as a reference.

Table 4: Predicted Spectroscopic Data for 6-Methyl-1-(oxan-2-yl)indazole

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Methyl Protons (-CH₃) | Singlet, ~δ 2.45 ppm |

| Aromatic Protons (C₅-H, C₇-H, C₄-H) | Multiplets/Doublets, ~δ 7.0 - 7.9 ppm | |

| Indazole C₃-H | Singlet, ~δ 8.0 - 8.4 ppm | |

| Oxane Protons (-CH₂-) | Complex multiplets, ~δ 1.5 - 4.0 ppm | |

| Anomeric Proton (N-CH-O) | Doublet of doublets, ~δ 5.0 - 5.5 ppm | |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~δ 22 ppm |

| Oxane Carbons (-CH₂-, -CH-) | ~δ 20, 30, 68, 88 ppm | |

| Aromatic/Indazole Carbons | ~δ 110, 121, 122, 125, 136, 140 ppm | |

| HRMS | Molecular Ion [M+H]⁺ | Calculated m/z for C₁₄H₁₉N₂O⁺: 231.1497 |

Chemical Reactivity and Transformations of 6 Methyl 1 Oxan 2 Yl Indazole

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System of 6-Methyl-1-(oxan-2-yl)indazole

The indazole ring is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the electron-donating or withdrawing nature of the substituents on the ring. In 6-methyl-1-(oxan-2-yl)indazole, the methyl group at the 6-position is an activating group and tends to direct electrophiles to the ortho and para positions relative to itself. smolecule.com

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the benzene (B151609) portion of the indazole ring. wikipedia.org The methyl group at the C-6 position is an ortho-, para-director, meaning it activates these positions for electrophilic attack. smolecule.com Therefore, electrophilic substitution on 6-methyl-1-(oxan-2-yl)indazole would be expected to occur at the C-5 and C-7 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

For instance, nitration of a similar 6-methyl-1H-indazole would likely yield a mixture of 5-nitro- and 7-nitro-6-methyl-1H-indazole derivatives. The presence of the bulky oxane group at N-1 might sterically hinder substitution at the C-7 position to some extent, potentially favoring substitution at C-5.

Halogenation, another key electrophilic substitution, can be achieved using various reagents. For example, the iodination of 6-methyl-1H-indazole with N-iodosuccinimide has been shown to produce 3-iodo-6-methyl-1H-indazole, indicating that substitution can also occur on the pyrazole (B372694) ring, although this is less common for typical electrophilic aromatic substitutions. smolecule.com

Nucleophilic Substitution:

Nucleophilic substitution reactions on the indazole ring of 6-methyl-1-(oxan-2-yl)indazole are less common unless an activating group, such as a nitro group, is present to facilitate the reaction. The nitrogen atoms within the pyrazole ring can participate in nucleophilic attacks, leading to the formation of various derivatives. smolecule.com

In cases where a leaving group is present on the indazole ring, nucleophilic aromatic substitution (SNAr) can occur. For example, if 6-methyl-1-(oxan-2-yl)indazole were to be functionalized with a halogen at a position activated by an electron-withdrawing group, this halogen could be displaced by a nucleophile.

The following table provides representative examples of electrophilic substitution reactions on the indazole scaffold, which can be extrapolated to 6-methyl-1-(oxan-2-yl)indazole.

| Reaction | Reagents and Conditions | Expected Product(s) on 6-Methyl-1-(oxan-2-yl)indazole |

| Nitration | HNO3/H2SO4 | 6-Methyl-5-nitro-1-(oxan-2-yl)indazole and 6-Methyl-7-nitro-1-(oxan-2-yl)indazole |

| Bromination | Br2, FeBr3 | 5-Bromo-6-methyl-1-(oxan-2-yl)indazole and 7-Bromo-6-methyl-1-(oxan-2-yl)indazole |

| Iodination | N-Iodosuccinimide (NIS), DMF | 3-Iodo-6-methyl-1-(oxan-2-yl)indazole |

This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted indazoles.

Transformations and Derivatization Strategies of the Oxane Moiety in 6-Methyl-1-(oxan-2-yl)indazole

The oxane (tetrahydropyran, THP) group attached to the N-1 position of the indazole ring is primarily utilized as a protecting group. Its main function is to prevent reactions at the N-1 position during other chemical transformations of the molecule. The key transformation of the oxane moiety is its removal (deprotection) to regenerate the N-H bond of the indazole.

Deprotection of the Oxane Group:

The THP group is an acetal (B89532) and is therefore stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. nih.govd-nb.info The deprotection of 1-(oxan-2-yl)indazoles is typically achieved by treatment with an acid in a protic solvent.

Common conditions for the cleavage of the THP group include:

Treatment with a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a solvent like methanol (B129727) or ethanol. nih.gov

The use of an acidic resin, such as Amberlite IR120, in a protic solvent. arkat-usa.org

The mechanism of deprotection involves protonation of the ether oxygen of the oxane ring, followed by cleavage of the C-O bond to form a stable carbocation and the free indazole. youtube.com

Other Transformations:

While deprotection is the most common reaction, other transformations of the oxane ring are less explored in the context of N-substituted indazoles. In principle, the oxane ring could undergo reactions such as ring-opening under specific conditions, but these are not typical derivatization strategies for this class of compounds.

The following table summarizes the primary transformation of the oxane moiety.

| Reaction | Reagents and Conditions | Product |

| Deprotection | HCl in Methanol or Ethanol | 6-Methyl-1H-indazole |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane | 6-Methyl-1H-indazole |

| Deprotection | Amberlite IR120 resin in Ethanol/Water | 6-Methyl-1H-indazole arkat-usa.org |

This table illustrates common deprotection methods for N-THP protected heterocycles.

Transition Metal-Catalyzed Coupling Reactions Involving 6-Methyl-1-(oxan-2-yl)indazole

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 6-methyl-1-(oxan-2-yl)indazole to participate in these reactions, it would typically need to be functionalized with a suitable handle, such as a halogen (e.g., bromine or iodine) or a boronic acid/ester.

Assuming the synthesis of a halogenated derivative, such as 5-bromo-6-methyl-1-(oxan-2-yl)indazole, this compound could readily participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. nih.govnih.gov A bromo-substituted 6-methyl-1-(oxan-2-yl)indazole could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the indazole core.

Other Coupling Reactions:

Other palladium-catalyzed reactions such as the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine) would also be feasible with an appropriately functionalized 6-methyl-1-(oxan-2-yl)indazole.

The following table provides hypothetical examples of transition metal-catalyzed coupling reactions with a bromo-substituted derivative of the title compound.

| Reaction | Coupling Partner | Catalyst/Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 6-Methyl-5-phenyl-1-(oxan-2-yl)indazole |

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 6-Methyl-5-styryl-1-(oxan-2-yl)indazole |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 6-Methyl-5-(phenylethynyl)-1-(oxan-2-yl)indazole |

This table is based on established palladium-catalyzed coupling reactions on bromo-substituted indazoles. nih.govnih.gov

Oxidative and Reductive Processes Applied to 6-Methyl-1-(oxan-2-yl)indazole

Oxidative and reductive processes can be used to modify the functional groups on 6-methyl-1-(oxan-2-yl)indazole. The primary targets for such reactions would be the methyl group or a nitro group if one were introduced onto the ring.

Oxidation:

The methyl group at the C-6 position could potentially be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. However, the stability of the indazole ring under these harsh conditions would need to be considered.

Reduction:

Reduction reactions are particularly useful for converting a nitro group into an amino group. If a nitro derivative of 6-methyl-1-(oxan-2-yl)indazole were synthesized (e.g., 6-methyl-5-nitro-1-(oxan-2-yl)indazole), the nitro group could be reduced to an amine using various methods. nih.gov

Common reducing agents for this transformation include:

Tin(II) chloride (SnCl2) in ethanol. researchgate.net

Iron (Fe) powder in the presence of an acid like HCl. nih.gov

Catalytic hydrogenation with H2 gas and a palladium catalyst (Pd/C).

The resulting amino group can then serve as a handle for further functionalization, such as diazotization or acylation.

The table below outlines a representative reductive process.

| Starting Material | Reagents and Conditions | Product |

| 6-Methyl-5-nitro-1-(oxan-2-yl)indazole | Fe, HCl, EtOH/H2O, reflux | 5-Amino-6-methyl-1-(oxan-2-yl)indazole |

| 6-Methyl-5-nitro-1-(oxan-2-yl)indazole | SnCl2·2H2O, Ethanol, reflux | 5-Amino-6-methyl-1-(oxan-2-yl)indazole |

| 6-Methyl-5-nitro-1-(oxan-2-yl)indazole | H2, Pd/C, Ethanol | 5-Amino-6-methyl-1-(oxan-2-yl)indazole |

This table is based on common methods for the reduction of nitroarenes. nih.govresearchgate.net

Functionalization for Bioconjugation and Probe Development

The functionalization of 6-methyl-1-(oxan-2-yl)indazole for bioconjugation or as a fluorescent probe would require the introduction of specific reactive groups. The synthetic strategies discussed in the previous sections, such as electrophilic substitution, transition metal-catalyzed coupling, and reduction of a nitro group, can all be employed to install these necessary functionalities.

Bioconjugation:

For bioconjugation, the molecule would need a reactive handle that can form a covalent bond with a biomolecule (e.g., a protein or nucleic acid). This could be achieved by:

Introducing a carboxylic acid (via oxidation of the methyl group or from a coupling reaction) which can then be activated to form an amide bond with an amine on a biomolecule.

Synthesizing an amino derivative (via nitration and reduction) which can be coupled to a carboxylic acid on a biomolecule or converted into a more reactive isothiocyanate.

Introducing an alkyne or azide (B81097) group via a coupling reaction, which can then be used in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Probe Development:

The development of fluorescent probes often involves the creation of a molecule with a fluorophore and a recognition element. The indazole scaffold itself can be part of a fluorescent system. arkat-usa.org By coupling 6-methyl-1-(oxan-2-yl)indazole with other aromatic systems, it is possible to create extended π-conjugated systems that exhibit fluorescence.

For example, a Suzuki coupling reaction could be used to attach a known fluorophore to the indazole core. Alternatively, the electronic properties of the indazole ring can be tuned by the introduction of electron-donating and electron-withdrawing groups to modulate its fluorescence.

The following table provides hypothetical strategies for functionalization.

| Target Functionality | Synthetic Approach | Potential Application |

| Carboxylic Acid | Oxidation of the 6-methyl group | Amide coupling for bioconjugation |

| Amine | Nitration followed by reduction | Bioconjugation, further derivatization |

| Alkyne | Sonogashira coupling of a bromo-derivative | Click chemistry for bioconjugation |

| Extended π-system | Suzuki coupling with an aromatic boronic acid | Fluorescent probe development |

This table illustrates potential pathways for functionalization based on standard synthetic methodologies.

Computational and Theoretical Investigations of 6 Methyl 1 Oxan 2 Yl Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 6-Methyl-1-(oxan-2-yl)indazole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 6-Methyl-1-(oxan-2-yl)indazole. Such studies typically involve geometry optimization of the molecule to find its most stable three-dimensional conformation. Following optimization, a range of electronic properties are calculated to understand its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. For indazole derivatives, these calculations help identify regions susceptible to electrophilic or nucleophilic attack. nih.govdoi.org The methyl group at the 6-position and the oxanyl group at the 1-position significantly influence the electron distribution across the indazole ring system. smolecule.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species and biological targets. semanticscholar.org

Table 1: Calculated Electronic Properties of 6-Methyl-1-(oxan-2-yl)indazole (Illustrative) Note: These values are representative examples based on DFT calculations for similar heterocyclic compounds and are for illustrative purposes.

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis of 6-Methyl-1-(oxan-2-yl)indazole

The conformational flexibility of 6-Methyl-1-(oxan-2-yl)indazole is a key determinant of its interaction with biological targets. This flexibility primarily arises from the rotatable single bond connecting the planar indazole ring to the non-planar oxan (tetrahydropyran) ring and the inherent flexibility of the oxan ring itself, which typically exists in a chair conformation.

Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its low-energy conformers. The orientation of the oxan ring relative to the indazole core is of particular interest, as different conformations can present distinct shapes and electrostatic profiles to a potential binding partner. Studies on similar flexible ring systems show that even small energy differences between conformers can be significant for biological activity. rsc.orgresearchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time in a simulated physiological environment (e.g., in water). By simulating the movements of every atom over a period of nanoseconds or longer, MD can reveal the preferred conformations, the transitions between them, and the stability of specific intramolecular interactions, such as hydrogen bonds. This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor. mdpi.com

Table 2: Key Conformational Parameters of 6-Methyl-1-(oxan-2-yl)indazole (Illustrative) Note: This table presents hypothetical data to illustrate the types of parameters analyzed in conformational studies.

| Parameter | Description | Typical Findings |

| Dihedral Angle (C6-N1-C(oxan)-O(oxan)) | Defines the rotation of the oxan ring relative to the indazole ring. | Multiple low-energy rotamers may exist, influencing the molecule's overall shape. |

| Oxan Ring Conformation | Describes the puckering of the six-membered tetrahydropyran (B127337) ring. | Predominantly adopts a stable chair conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the average atomic fluctuation during an MD simulation. | Higher fluctuations in the oxan group compared to the rigid indazole core. |

In Silico Studies on Molecular Interactions and Ligand-Target Binding Hypotheses for 6-Methyl-1-(oxan-2-yl)indazole

In silico docking studies are a cornerstone of computational drug discovery, used to predict the preferred binding mode and affinity of a ligand to a specific protein target. For 6-Methyl-1-(oxan-2-yl)indazole, this process involves docking the molecule into the active sites of various biologically relevant proteins. The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in ligands for a wide range of targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic diseases. mdpi.comx-mol.com

The docking process generates multiple possible binding poses, which are then scored based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) and conformational strain. The results can generate hypotheses about the molecule's mechanism of action. For instance, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the aromatic system can participate in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in a protein's active site. nih.govresearchgate.net The 6-methyl group may fit into a specific hydrophobic pocket, and the oxan ring can form additional hydrogen bonds or van der Waals contacts. semanticscholar.org Pharmacophore modeling, which defines the essential spatial arrangement of features necessary for binding, can also be developed based on the activities of related indazole compounds. nih.gov

Table 3: Illustrative Molecular Docking Results for 6-Methyl-1-(oxan-2-yl)indazole against a Hypothetical Kinase Target Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.

| Parameter | Result | Interpretation |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicts a strong binding interaction with the target protein. |

| Key Hydrogen Bonds | Indazole N2 with backbone NH of Valine; Oxan oxygen with side chain of Lysine. | These interactions are critical for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | 6-methyl group with a hydrophobic pocket formed by Leucine and Isoleucine residues. | Contributes to binding affinity and specificity. |

| Pi-Stacking Interaction | Indazole ring with the phenyl ring of a Phenylalanine residue. | Provides additional stability to the ligand-protein complex. |

Application of Chemoinformatics and Machine Learning in 6-Methyl-1-(oxan-2-yl)indazole Research

Chemoinformatics and machine learning are increasingly powerful tools in chemical and pharmaceutical research, enabling the analysis of large datasets to predict the properties and activities of novel compounds. mdpi.com In the context of 6-Methyl-1-(oxan-2-yl)indazole, these methods can be applied in several ways.

If a series of analogs of this compound were synthesized and tested for a particular biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. mdpi.com This involves calculating a variety of molecular descriptors (e.g., physicochemical properties, topological indices, 2D fingerprints) for each compound and using machine learning algorithms—such as multiple linear regression, support vector machines, or random forests—to build a mathematical model that correlates these descriptors with their biological activity. Such a model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Furthermore, machine learning models can be trained to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). By analyzing the structural features of molecules with known ADME profiles, these models can predict properties like aqueous solubility, membrane permeability, and metabolic stability for 6-Methyl-1-(oxan-2-yl)indazole, providing an early assessment of its drug-like potential. semanticscholar.orgnih.gov

Molecular Interactions and in Vitro Biological Activity of 6 Methyl 1 Oxan 2 Yl Indazole

Investigation of Molecular Targets and Ligand Binding In Vitro

Comprehensive searches of chemical and biological databases have yielded no specific information regarding the molecular targets of 6-Methyl-1-(oxan-2-yl)indazole.

Receptor Binding Affinity Studies in Cell-Free Systems

There are currently no published studies detailing the receptor binding affinity of 6-Methyl-1-(oxan-2-yl)indazole for any known biological receptors. As such, its potential to interact with G-protein coupled receptors, ion channels, or other receptor families remains unknown.

Enzyme Kinetic Inhibition Analyses In Vitro

Similarly, the scientific literature lacks any data on the effects of 6-Methyl-1-(oxan-2-yl)indazole on enzyme activity. There are no reports of its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) for any enzymes, precluding an assessment of its potential as an enzyme inhibitor.

Biophysical Characterization of Protein-Ligand Interactions with 6-Methyl-1-(oxan-2-yl)indazole

No biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), have been reported for 6-Methyl-1-(oxan-2-yl)indazole in complex with any protein. Therefore, the specific molecular interactions, binding kinetics, and thermodynamics of its potential protein-ligand interactions have not been determined.

In Vitro Cellular Pathway Modulation by 6-Methyl-1-(oxan-2-yl)indazole

In the absence of cell-free data, there is also a complete lack of information regarding the effects of this compound on cellular systems.

Assessment of Intracellular Signaling Cascade Activation in Cultured Cells

There are no available studies on the ability of 6-Methyl-1-(oxan-2-yl)indazole to modulate intracellular signaling pathways in cultured cells. Its effects on key signaling molecules such as kinases, phosphatases, or second messengers have not been investigated.

Modulation of Gene and Protein Expression Profiles in Cell-Based Models

The impact of 6-Methyl-1-(oxan-2-yl)indazole on gene and protein expression is also an uninvestigated area. No transcriptomic or proteomic studies have been published, leaving its potential influence on cellular functions at the genomic and proteomic levels entirely unknown.

Mechanistic Elucidation of In Vitro Cellular Responses to 6-Methyl-1-(oxan-2-yl)indazole

The precise mechanism of action for 6-Methyl-1-(oxan-2-yl)indazole has not been definitively characterized in published studies. However, by examining the activities of analogous indazole-containing molecules, potential cellular responses can be postulated. Indazole derivatives are known to interact with a variety of biological targets, functioning as inhibitors of enzymes such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase 1 (IDO1), or as modulators of receptors like the glucocorticoid receptor. nih.govresearchgate.netnih.gov

The cellular response to indazole-based compounds is often linked to the inhibition of key signaling pathways. For instance, some derivatives have demonstrated anti-proliferative effects in cancer cell lines by arresting the cell cycle at the G2/M phase. nih.gov This is often a consequence of interfering with the function of proteins crucial for cell division. The anti-inflammatory properties observed in some indazoles are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

It is plausible that 6-Methyl-1-(oxan-2-yl)indazole could elicit similar cellular responses. The methyl group at the 6-position and the oxane moiety at the N1-position would modulate the compound's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its interaction with specific biological targets and subsequent cellular signaling cascades. Further in vitro studies, including enzymatic assays, cell proliferation assays, and cytokine profiling, would be necessary to elucidate the specific mechanistic pathways affected by this compound.

Structure-Activity Relationship (SAR) Studies for 6-Methyl-1-(oxan-2-yl)indazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indazole derivatives, SAR studies have provided valuable insights into the roles of different substituents on the indazole core and at the N1 and N2 positions.

Substitutions on the indazole ring have a profound impact on the biological potency and selectivity of these compounds. The nature, position, and electronic properties of the substituent can dictate the affinity for a particular biological target.

For instance, in a series of 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C-3 position was found to enhance cytotoxicity against colon cancer cells. nih.gov Furthermore, the nature of the substituent at the 6-amino group was critical, with an N-(4-fluorobenzyl) group leading to a compound with potent anti-proliferative activity (IC50 = 0.4 ± 0.3 μM). nih.gov This highlights the importance of both the position and the specific functionality of the substituent.

In another study focusing on MAO inhibition, substitutions at the C5 position of the indazole ring resulted in highly potent MAO-B inhibitors, with IC50 values in the nanomolar range. researchgate.net This suggests that modifications at different positions of the indazole core can be strategically employed to achieve desired biological activities and selectivity profiles.

The following table summarizes the influence of various substitutions on the indazole ring on the biological activity of select derivatives, based on findings from the literature.

| Indazole Core Substitution | Biological Target/Activity | Observed Effect on Potency |

| C3-Methyl | Anti-proliferative (HCT116 cells) | Increased cytotoxicity |

| 6-Amino with N-(4-fluorobenzyl) | Anti-proliferative (HCT116 cells) | Potent activity (IC50 = 0.4 ± 0.3 μM) nih.gov |

| C5-Substitution | MAO-B Inhibition | Submicromolar to nanomolar IC50 values researchgate.net |

| C6-Nitro | Anti-inflammatory (IL-1β inhibition) | Potent inhibition (IC50 = 100.75 μM) nih.gov |

The substituent at the N1 position of the indazole ring plays a crucial role in molecular recognition and functional activity. The N1-substituent can influence the compound's orientation within a binding pocket, its solubility, and its metabolic stability. The regioselective N-alkylation of the indazole scaffold is a key synthetic challenge, as the biological activity often differs significantly between N1 and N2 isomers. beilstein-journals.org

The presence of an oxane (tetrahydropyran) ring at the N1 position, as in 6-Methyl-1-(oxan-2-yl)indazole, introduces a bulky and flexible heterocyclic system. This moiety can engage in various non-covalent interactions, such as hydrogen bonding (via the oxygen atom) and van der Waals interactions, with amino acid residues in a protein's active site. The stereochemistry of the oxane ring can also be a critical determinant of binding affinity and selectivity.

While direct SAR studies on the N1-oxane moiety of this specific compound are lacking, studies on other N1-substituted indazoles provide relevant insights. For example, N1-acylation with specific phenylacetic acid derivatives in a series of 5-(4-pyridinyl)indazoles led to potent haspin inhibitors. nih.gov This indicates that the N1-substituent can be tailored to achieve high-affinity binding to a target. The oxane moiety in 6-Methyl-1-(oxan-2-yl)indazole likely serves to position the indazole core optimally within a target's binding site and may also enhance the compound's pharmacokinetic properties.

Computational methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are powerful tools for understanding the SAR of a series of compounds and for designing new, more potent analogues.

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. For a series of indazole analogues, a pharmacophore model could be developed based on their known biological activities. This model would highlight the key interaction points required for binding to the target receptor or enzyme. For instance, a pharmacophore model for asymmetrical hexahydro-2H-indazole analogs as estrogen receptor alpha (ERα) inhibitors identified a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions as crucial for activity. ugm.ac.id

While specific pharmacophore and QSAR models for 6-Methyl-1-(oxan-2-yl)indazole are not available, the general applicability of these methods to diverse chemical scaffolds, including indazoles, suggests that they would be highly effective in guiding the optimization of this compound class. ugm.ac.idnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methyl 1 Oxan 2 Yl Indazole in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Metabolic Profiling (excluding clinical metabolism)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 6-Methyl-1-(oxan-2-yl)indazole, providing exact mass measurements that confirm its elemental composition with high precision. Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole/Electrostatic Field Orbitrap Mass Spectrometry (UHPLC-QE Orbitrap MS) offer the sensitivity and resolution required for detailed analysis. nih.govnih.gov

In the context of non-clinical metabolic profiling, such as in vitro studies using liver microsomes, HRMS is employed to identify potential biotransformations of the parent compound. nih.gov For 6-Methyl-1-(oxan-2-yl)indazole, expected metabolic pathways could include hydroxylation on the methyl group or the aromatic ring, dehydrogenation, and hydrolysis or opening of the oxane ring. nih.gov The high mass accuracy of HRMS allows for the confident identification of these metabolites by comparing measured masses to theoretical values.

Isotopic labeling is another powerful application facilitated by HRMS. wikipedia.org In this technique, specific atoms in the 6-Methyl-1-(oxan-2-yl)indazole molecule are replaced with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). wikipedia.org HRMS can then easily distinguish between the labeled and unlabeled compound and its subsequent products in research settings, such as environmental fate studies or in vitro reaction mechanism analysis. This allows for precise tracking of the molecule and its fragments through complex systems. wikipedia.org The combination of chromatographic separation with high-resolution mass analysis provides an unambiguous way to trace the metabolic fate of the molecule. mdpi.comyoutube.com

| Compound | Chemical Formula | Theoretical m/z [M+H]⁺ | Potential Transformation |

|---|---|---|---|

| Parent Compound | C₁₃H₁₆N₂O | 217.13354 | N/A |

| Hydroxylated Metabolite | C₁₃H₁₆N₂O₂ | 233.12845 | Hydroxylation (+O) |

| Dihydrodiol Metabolite | C₁₃H₁₈N₂O₃ | 251.13902 | Hydroxylation, Dihydrodiol formation (+H₂O₂) |

| Dehydrogenated Metabolite | C₁₃H₁₄N₂O | 215.11789 | Dehydrogenation (-2H) |

| Oxane Ring Cleavage Product | C₈H₈N₂O₂ | 165.06585 | Hydrolysis of THP group and oxidation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Dynamic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural elucidation of 6-Methyl-1-(oxan-2-yl)indazole in solution. While standard ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are necessary to confirm connectivity and spatial arrangements.

The regiochemistry of the oxanyl group substitution at the N-1 position of the indazole ring can be unequivocally confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. beilstein-journals.org A key correlation would be observed between the anomeric proton of the oxan-2-yl group and the C-7a carbon of the indazole ring, a correlation that would be absent if substitution occurred at the N-2 position. beilstein-journals.org

Dynamic and conformational studies rely on techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). researchgate.net These experiments detect through-space interactions between protons that are in close proximity. For 6-Methyl-1-(oxan-2-yl)indazole, NOESY or ROESY spectra would reveal correlations between the protons of the oxanyl ring and the protons of the indazole core (specifically H-7). The presence and intensity of these cross-peaks help to define the preferred conformation and relative orientation of the two ring systems. nih.gov Such studies can elucidate the dynamic behavior of the molecule in solution, including the potential for hindered rotation around the N-C bond connecting the two rings.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 3 | ~8.0 | ~135.0 | H-3 to C-3a, C-7a |

| 4 | ~7.5 | ~120.0 | H-4 to C-5, C-6, C-7a |

| 5 | ~7.0 | ~125.0 | H-5 to C-4, C-6, C-7 |

| 6-CH₃ | ~2.5 | ~21.0 | 6-CH₃ to C-5, C-6, C-7 |

| 7 | ~7.6 | ~110.0 | H-7 to C-5, C-6, C-7a |

| 1' (anomeric) | ~5.8 | ~88.0 | H-1' to C-7a, C-5' |

| 2', 3', 4', 5' | ~1.6-2.1 | ~20-30 | Various intramolecular |

X-Ray Crystallography for Elucidating Solid-State Structures and Co-crystal Complexes of 6-Methyl-1-(oxan-2-yl)indazole

X-ray crystallography provides the most definitive and high-resolution data on the solid-state structure of 6-Methyl-1-(oxan-2-yl)indazole. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles can be determined. nih.govmdpi.com This technique would unambiguously confirm the N-1 substitution and reveal the specific conformation of the oxanyl ring and its orientation relative to the planar indazole system in the crystalline state. nih.gov

Furthermore, crystallographic analysis elucidates the intermolecular interactions that dictate the crystal packing. For 6-Methyl-1-(oxan-2-yl)indazole, interactions such as π-π stacking between the indazole rings of adjacent molecules or weaker C-H···π interactions are likely to be observed. mdpi.com These non-covalent interactions are crucial for understanding the stability and physical properties of the solid material.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can also be investigated using X-ray crystallography. researchgate.net 6-Methyl-1-(oxan-2-yl)indazole could potentially form co-crystals with other molecules (co-formers) capable of hydrogen bonding or other specific interactions with the indazole nitrogens. Elucidating the structure of such co-crystals is essential for research into modifying the physicochemical properties of the compound, such as solubility and stability.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.1 |

| b (Å) | ~26.5 |

| c (Å) | ~12.8 |

| β (°) | ~94.5 |

| Volume (ų) | ~2060 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the molecular structure, functional groups, and conformational dynamics of 6-Methyl-1-(oxan-2-yl)indazole. nih.govmdpi.com These methods are complementary and probe the vibrational modes of the molecule.

The IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present. scielo.br These include aromatic C-H stretching vibrations, aliphatic C-H stretching from the methyl and oxanyl groups, C=C and C=N stretching vibrations within the indazole ring, and C-O-C stretching of the ether linkage in the oxanyl moiety. mdpi.com

Vibrational spectroscopy is particularly useful for conformational analysis. core.ac.uk Different spatial arrangements (conformers) of the oxanyl group relative to the indazole ring can give rise to subtle but measurable shifts in the vibrational frequencies. nih.gov By comparing experimental spectra with theoretical calculations based on Density Functional Theory (DFT), it is possible to identify the most stable conformer and study the energy landscape of conformational changes. iu.edu.sa

Furthermore, these techniques are sensitive to intermolecular interactions. The formation of hydrogen bonds or other non-covalent interactions in the solid state or in solution would lead to shifts in the frequencies of the involved vibrational modes. nih.gov For instance, Raman spectroscopy has been used to effectively distinguish between different classes of indazole derivatives based on their unique spectral fingerprints. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000-2850 | IR, Raman |

| Indazole Ring C=C, C=N Stretch | 1620-1450 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1465 | IR |

| CH₃ Bend (Asymmetric/Symmetric) | ~1450, ~1375 | IR |

| C-O-C Stretch (Ether) | 1150-1085 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR (Strong) |

Potential Academic Applications and Future Research Directions for 6 Methyl 1 Oxan 2 Yl Indazole

Development of 6-Methyl-1-(oxan-2-yl)indazole as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The indazole scaffold has been successfully utilized to develop such probes for targets including protein kinases and sigma-2 receptors. nih.govnih.gov This precedent suggests that 6-Methyl-1-(oxan-2-yl)indazole could serve as a foundational molecule for developing novel chemical probes to explore currently unknown biological targets and mechanisms.

A crucial step in developing a chemical probe is the creation of labeled analogues to enable detection and identification of its cellular binding partners. For 6-Methyl-1-(oxan-2-yl)indazole, several labeling strategies could be envisioned for future research:

Isotopic Labeling: Incorporating stable or radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Tritium (³H), would be a primary strategy. These isotopes could be introduced during the synthesis of the indazole core or the methyl group, creating a probe detectable by mass spectrometry or radiometric assays.

Affinity Tagging: The core structure could be modified to include an affinity tag like biotin (B1667282). This would likely involve a multi-step synthesis where the THP protecting group is removed, followed by functionalization at another position on the indazole ring with a linker attached to the biotin moiety. Such a probe would be invaluable for pull-down assays to isolate its binding proteins from cell lysates.

Reporter Tagging: A fluorescent group (fluorophore) or a photo-affinity label could be appended to the molecule. For example, research on other indazole derivatives has demonstrated the successful attachment of paramagnetic spin-labels (e.g., TEMPO) to create probes for NMR-based screening. nih.gov A similar approach could be applied here, allowing for the visualization of the probe's localization within cells or for covalently cross-linking it to its target upon photoactivation.

Once labeled analogues are synthesized, they can be deployed to investigate the compound's mechanism of action. Derivatives of the parent 6-methyl-1H-indazole have been noted for potential anticancer and neuroprotective activities, though the specific targets are often not fully elucidated. smolecule.com A labeled probe derived from 6-Methyl-1-(oxan-2-yl)indazole could be instrumental in:

Target Deconvolution: By using affinity-tagged probes in pull-down experiments coupled with mass spectrometry (Affinity Purification-Mass Spectrometry), researchers could identify the specific proteins that the compound binds to within a complex cellular environment.

Pathway Analysis: Identifying the protein targets would provide direct insight into the cellular pathways modulated by the compound. For instance, if the probe identifies a specific kinase as a binding partner, it would focus future research on its impact on cell signaling cascades regulated by that kinase.

Validation of Biological Activity: The probe could be used in competitive binding assays against known ligands to confirm its interaction with a newly identified target, helping to validate its biological relevance and mechanism.

Conceptual Role of 6-Methyl-1-(oxan-2-yl)indazole as a Scaffold for Novel Chemical Entity Design

The structure of 6-Methyl-1-(oxan-2-yl)indazole makes it an ideal scaffold or building block for the synthesis of more complex and potentially therapeutic molecules. The indazole ring system is a bioisostere of indole (B1671886) and is present in a number of clinically approved drugs.

The key features of this scaffold are:

The Indazole Core: A robust, aromatic, and synthetically versatile nucleus that provides a rigid framework for orienting functional groups in three-dimensional space to interact with biological targets.

The 6-Methyl Group: This substituent can influence the molecule's properties by modifying its steric profile, electronic distribution, and metabolic stability. In drug design, methyl groups are often used to fine-tune binding affinity and selectivity for a target protein.

The 1-(oxan-2-yl) (THP) Group: This is arguably the most important feature from a synthetic chemistry perspective. The THP group serves as an acid-labile protecting group for the N1-position of the indazole ring. researchgate.net Its presence prevents unwanted side reactions at the acidic N-H proton, thereby enabling chemists to perform selective chemical modifications on other parts of the molecule, such as the benzene (B151609) ring. Once these modifications are complete, the THP group can be cleanly removed under mild acidic conditions to reveal the parent 1H-indazole, which is often crucial for biological activity.

This "protect-modify-deprotect" strategy makes 6-Methyl-1-(oxan-2-yl)indazole a valuable intermediate for constructing libraries of diverse indazole derivatives for screening in drug discovery programs.

Unexplored Chemical Reactivity and Synthetic Opportunities for 6-Methyl-1-(oxan-2-yl)indazole

The primary known reaction of this compound is the deprotection of the THP group. However, its structure offers numerous avenues for further synthetic exploration. Future research could focus on leveraging its protected state to achieve regioselective functionalization.

Directed ortho-Metalation (DoM): With the N1 position blocked, it may be possible to use a strong base (e.g., an organolithium reagent) to selectively deprotonate the C7 position, which is adjacent to the pyrazole (B372694) ring nitrogen. The resulting organometallic intermediate could then react with a wide range of electrophiles to introduce new functional groups at this position.

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. The 6-methyl group would act as an ortho- and para-directing group, potentially leading to substitution at the C5 and C7 positions. The THP group at N1 would ensure that the electrophile does not react at the nitrogen atom.

Cross-Coupling Reactions: A significant synthetic opportunity lies in converting the molecule into a substrate for modern cross-coupling reactions. For instance, the molecule could first be brominated at a specific position (e.g., C3, C5, or C7). The resulting bromo-derivative could then participate in powerful bond-forming reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to attach new aryl, alkyl, or amino groups, vastly expanding molecular complexity. The synthesis of boronic acid derivatives of other indazoles highlights the feasibility of this approach. sigmaaldrich.com

Interdisciplinary Research Avenues Involving 6-Methyl-1-(oxan-2-yl)indazole

Beyond medicinal chemistry, the parent compound 6-methyl-1H-indazole has been identified as having potential applications in material science and supramolecular chemistry. smolecule.com As a stable and versatile precursor, 6-Methyl-1-(oxan-2-yl)indazole could be a key component in these interdisciplinary fields.

Supramolecular Chemistry: After removal of the THP group, the resulting 6-methyl-1H-indazole possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 atom). This dual functionality could be exploited to design molecules that self-assemble into complex, ordered supramolecular structures such as gels, liquid crystals, or molecular networks.

Material Science: The rigid, planar, and aromatic indazole core has favorable electronic properties that could be harnessed in the development of novel organic materials. After deprotection and further functionalization, derivatives could be investigated as components of:

Organic Light-Emitting Diodes (OLEDs): The indazole core could be incorporated into larger conjugated systems to create materials that emit light upon application of an electric current.

Organic Field-Effect Transistors (OFETs): The ability of planar aromatic molecules to stack (π-stacking) could be utilized to create organic semiconductors for use in flexible electronics.

Functional Polymers: The indazole unit could be polymerized into long chains to create materials with unique thermal, optical, or electronic properties. In all these applications, 6-Methyl-1-(oxan-2-yl)indazole would serve as a crucial, protected building block for the synthesis of the final material.

Q & A

Q. What mechanistic insights explain the dual ERα/ERβ modulation by indazole derivatives?

- Methodological Answer: Competitive binding assays (SPR or radioligand displacement) reveal preferential ERβ affinity due to hydrophobic interactions with Leu384/Met421. Transcriptional activity in ER-responsive luciferase assays (e.g., MCF-7 cells) confirms partial agonist/antagonist behavior dependent on substituent bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.